molecular formula C19H24FN3O2 B2599943 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclohex-3-enecarboxamide CAS No. 1421489-97-5

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclohex-3-enecarboxamide

Cat. No. B2599943
CAS RN: 1421489-97-5
M. Wt: 345.418
InChI Key: KNESCDOKEHXUGW-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclohex-3-enecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Anticoagulant and Anti-thrombotic Properties

Factor Xa (fXa) plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways. Together with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, factor Xa forms the prothrombinase complex. This complex is responsible for the proteolysis of prothrombin to catalytically active thrombin. Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, initiating a process that ultimately leads to clot formation .

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide: has been investigated as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Its ability to inhibit factor Xa activity makes it a promising candidate for anticoagulant and anti-thrombotic therapies.

Pharmacokinetic Profile Optimization

Efforts to improve the pharmacokinetic profile of this compound while maintaining its potency and selectivity have led to the discovery of DPC423 (17h). This highly potent, selective, and orally active factor Xa inhibitor was chosen for clinical development .

Potential Applications Beyond Coagulation

While its primary focus lies in coagulation-related applications, further research may reveal additional uses for this compound. Investigating its effects on inflammation, angiogenesis, and other biological processes could unveil novel therapeutic avenues.

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-16-8-4-5-14(11-16)12-17(23-10-9-21-19(23)25)13-22-18(24)15-6-2-1-3-7-15/h1-2,4-5,8,11,15,17H,3,6-7,9-10,12-13H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESCDOKEHXUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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